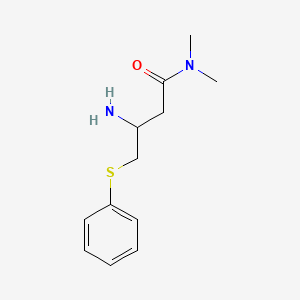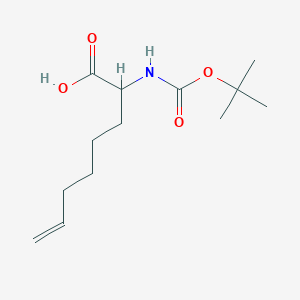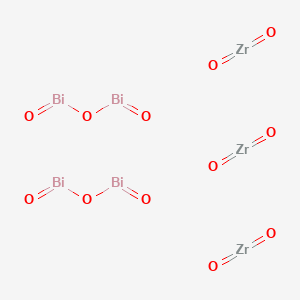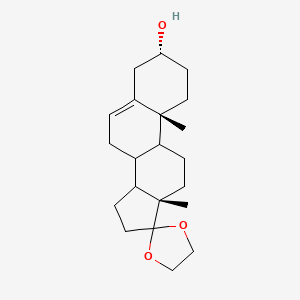![molecular formula C23H16O B15124128 11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
11-Phenyl-11H-benzo[b]fluoren-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Phenyl-11H-benzo[b]fluoren-11-ol is a complex organic compound with a unique structure that includes a phenyl group attached to a benzo[b]fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-11H-benzo[b]fluoren-11-ol typically involves multi-step organic reactions. One common method is the photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. This process involves the use of light to induce the solvolysis reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
11-Phenyl-11H-benzo[b]fluoren-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
11-Phenyl-11H-benzo[b]fluoren-11-ol has several scientific research applications:
Chemistry: It is used as a model compound to study photosolvolysis and photodehydroxylation reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 11-Phenyl-11H-benzo[b]fluoren-11-ol involves the formation of a 9-fluorenyl type carbocation intermediate during photodehydroxylation . This intermediate is highly reactive and can undergo further reactions with nucleophiles present in the system. The molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
11H-benzo[b]fluoren-11-one: A closely related compound with a ketone group instead of a hydroxyl group.
10-hydroxy-11H-benzo[b]fluoren-11-one: Another similar compound with a hydroxyl group at a different position.
Uniqueness
11-Phenyl-11H-benzo[b]fluoren-11-ol is unique due to its specific structure, which includes a phenyl group attached to the benzo[b]fluorene core. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C23H16O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
11-phenylbenzo[b]fluoren-11-ol |
InChI |
InChI=1S/C23H16O/c24-23(18-10-2-1-3-11-18)21-13-7-6-12-19(21)20-14-16-8-4-5-9-17(16)15-22(20)23/h1-15,24H |
Clave InChI |
XFQCLMVFJNOBDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)
![Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15124060.png)


![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)

![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)



![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
